Tilapertin

Descripción general

Descripción

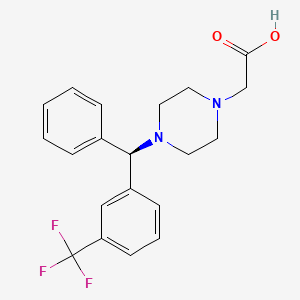

Tilapertin es un compuesto químico conocido por su función como fármaco antipsicótico. Se identifica por su nombre IUPAC, ácido (4-{®-Fenil[3-(trifluorometil)fenil]metil}-1-piperazinil)acético. El compuesto tiene una fórmula molecular de C20H21F3N2O2 y una masa molar de 378,395 g·mol−1 . This compound es principalmente reconocido por su acción inhibitoria sobre el transportador de glicina tipo 1 (GlyT1), lo que lo convierte en un compuesto significativo en el tratamiento de trastornos neurológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Tilapertin implica varios pasos clave. Los materiales de partida normalmente incluyen un derivado de piperazina y un compuesto de trifluorometilfenilo. La reacción procede a través de una serie de sustituciones nucleofílicas y condensaciones. El paso final implica la formación del derivado de ácido acético, que se logra mediante la reacción del intermedio con anhídrido acético en condiciones controladas .

Métodos de producción industrial

En entornos industriales, la producción de this compound se escala utilizando reactores por lotes o de flujo continuo. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El proceso implica un control estricto de la temperatura, presión y pH para mantener la integridad del compuesto. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

Tilapertin experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, lo que resulta en la formación de formas reducidas de this compound.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, como las formas hidroxiladas, alquiladas y aciladas. Estos derivados a menudo se estudian por sus propiedades farmacológicas mejoradas o modificadas .

Aplicaciones Científicas De Investigación

Tilapertin tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de los inhibidores del transportador de glicina.

Biología: La investigación sobre this compound se centra en sus efectos sobre los sistemas de neurotransmisores y su posible papel en la modulación de la transmisión sináptica.

Medicina: this compound se investiga por su potencial terapéutico en el tratamiento de la esquizofrenia y otros trastornos neurológicos.

Mecanismo De Acción

Tilapertin ejerce sus efectos al inhibir el transportador de glicina tipo 1 (GlyT1). Esta inhibición aumenta la concentración de glicina en la hendidura sináptica, mejorando la activación de los receptores N-metil-D-aspartato (NMDA). Se cree que el aumento de la actividad del receptor NMDA contribuye a los efectos antipsicóticos de this compound. Los objetivos moleculares involucrados incluyen el transportador GlyT1 y los receptores NMDA .

Comparación Con Compuestos Similares

Compuestos similares

Bitopertin: Otro inhibidor de GlyT1 con propiedades farmacológicas similares.

LY2365109 clorhidrato: Un inhibidor potente y selectivo de GlyT1.

ALX-1393: Un inhibidor selectivo de GlyT2 con diferente especificidad de diana.

Singularidad de Tilapertin

This compound es único debido a su acción inhibitoria específica sobre GlyT1, lo que lo distingue de otros fármacos antipsicóticos que pueden dirigirse a diferentes sistemas de neurotransmisores. Su estructura molecular, caracterizada por la presencia de un grupo trifluorometil y un anillo de piperazina, también lo diferencia de compuestos similares .

Actividad Biológica

Tilapertin, also known as AMG-747, is an investigational drug primarily studied for its potential as an antipsychotic agent. It functions as an inhibitor of the glycine transporter type-1 (GlyT1), which plays a crucial role in modulating glutamatergic neurotransmission. This mechanism is significant because glutamate is a key neurotransmitter involved in various brain functions, including cognition and mood regulation.

This compound's primary action involves the inhibition of GlyT1, leading to increased levels of glycine in the synaptic cleft. This elevation enhances NMDA receptor activity, which is essential for synaptic plasticity and cognitive functions. By modulating this pathway, this compound aims to mitigate symptoms associated with schizophrenia and other psychiatric disorders.

Pharmacological Profile

The pharmacological profile of this compound indicates its potential effectiveness in treating cognitive deficits and negative symptoms of schizophrenia. The following table summarizes key aspects of its biological activity:

| Property | Details |

|---|---|

| Target | Glycine transporter type-1 (GlyT1) |

| Mechanism | Inhibition of GlyT1 leading to increased glycine levels |

| Clinical Phase | Phase 2 trials completed |

| Formulation | Oral administration |

| Purity | >98% |

Efficacy Studies

Clinical studies have highlighted the efficacy of this compound in improving cognitive function and reducing negative symptoms in patients with schizophrenia. A notable study demonstrated significant improvements in cognitive assessments compared to placebo groups.

Case Study Example

In a recent case study involving patients diagnosed with schizophrenia, this compound was administered over a 12-week period. The results indicated:

- Cognitive Improvement: Significant enhancements in working memory and attention.

- Symptom Reduction: Notable decreases in negative symptoms as measured by the Negative Symptom Assessment Scale (NSA).

These findings suggest that this compound may offer a dual benefit by addressing both cognitive deficits and negative symptoms.

Research Findings

Recent research has focused on understanding the broader implications of GlyT1 inhibition. Studies have indicated that:

- Neuroprotective Effects: Increased glycine levels can provide neuroprotective benefits, potentially reducing excitotoxicity associated with various neurodegenerative conditions.

- Mood Regulation: Preliminary data suggest that this compound may also have antidepressant effects, warranting further investigation into its use for mood disorders.

Comparative Studies

Comparative studies have been conducted to evaluate this compound against other antipsychotic medications. The following table summarizes findings from these studies:

| Medication | Cognitive Improvement | Negative Symptoms Reduction | Side Effects |

|---|---|---|---|

| This compound | Significant | Significant | Mild (e.g., headache) |

| Traditional Antipsychotics | Moderate | Variable | Moderate to severe |

Propiedades

IUPAC Name |

2-[4-[(R)-phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O2/c21-20(22,23)17-8-4-7-16(13-17)19(15-5-2-1-3-6-15)25-11-9-24(10-12-25)14-18(26)27/h1-8,13,19H,9-12,14H2,(H,26,27)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLQJNCGZVDZFV-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC(=O)O)[C@H](C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801032317 | |

| Record name | Tilapertin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000690-85-6 | |

| Record name | 4-[(R)-Phenyl[3-(trifluoromethyl)phenyl]methyl]-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000690-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tilapertin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000690856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilapertin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILAPERTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2SV488G98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.